1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione
Description
Structural Composition and Nomenclature
Molecular Architecture
The compound features a central anthracene-9,10-dione core, where the anthracene backbone is substituted at the 1- and 4-positions with thiophene rings. Each thiophene unit is further functionalized at the 5-position with a 9,9-dioctyl-9H-fluoren-2-yl group. The anthracene-9,10-dione moiety provides a rigid, planar framework that enhances π-π stacking, while the dioctyl chains on the fluorene units impart solubility in nonpolar solvents, critical for solution-based processing.
Table 1: Structural Components and Their Roles
| Component | Role in the Compound |
|---|---|
| Anthracene-9,10-dione | π-Conjugated core for charge transport |
| Thiophene | Electron-rich heterocycle for HOMO-LUMO tuning |
| 9,9-Dioctylfluorene | Solubility enhancer via alkyl chains |
Systematic Nomenclature
The IUPAC name follows a hierarchical approach:
- Parent structure : Anthracene-9,10-dione (a tricyclic system with ketone groups at positions 9 and 10).
- Substituents : Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl] groups at positions 1 and 4.
- Side chains : The fluorene units are substituted with two octyl chains at the 9-position to prevent aggregation.
This nomenclature underscores the compound’s symmetry and the strategic placement of functional groups for electronic modulation.
Properties
CAS No. |
921598-95-0 |
|---|---|
Molecular Formula |
C80H92O2S2 |
Molecular Weight |
1149.7 g/mol |
IUPAC Name |
1,4-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione |
InChI |
InChI=1S/C80H92O2S2/c1-5-9-13-17-21-31-51-79(52-32-22-18-14-10-6-2)67-39-29-27-35-59(67)61-43-41-57(55-69(61)79)71-47-49-73(83-71)65-45-46-66(76-75(65)77(81)63-37-25-26-38-64(63)78(76)82)74-50-48-72(84-74)58-42-44-62-60-36-28-30-40-68(60)80(70(62)56-58,53-33-23-19-15-11-7-3)54-34-24-20-16-12-8-4/h25-30,35-50,55-56H,5-24,31-34,51-54H2,1-4H3 |
InChI Key |
YUDQHQKHVNNIKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(S4)C5=C6C(=C(C=C5)C7=CC=C(S7)C8=CC9=C(C=C8)C1=CC=CC=C1C9(CCCCCCCC)CCCCCCCC)C(=O)C1=CC=CC=C1C6=O)CCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione typically involves multiple steps. One common method includes the reaction of 2,7-dibromofluorene with boronic acid pinacol ester to form the fluorene derivative . This intermediate is then coupled with thiophene and anthracene derivatives under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene and fluorene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or nitration reactions can be performed using halogens or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydro derivatives.
Scientific Research Applications
1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Materials Science: The compound is studied for its potential use in creating advanced materials with unique optical and electronic characteristics.
Biological Research: Although less common, it may be explored for its interactions with biological molecules and potential biomedical applications.
Mechanism of Action
The mechanism of action of 1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione involves its interaction with molecular targets and pathways related to its electronic properties. The compound can engage in electron transfer processes, making it valuable in electronic applications. Its molecular structure allows for efficient charge transport and light absorption, which are critical for its function in devices like OLEDs and OPVs .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Key Structural Differences
- Substituent Bulk and Solubility: The target compound’s 9,9-dioctylfluorenyl-thiophene groups confer superior solubility in nonpolar solvents compared to smaller substituents (e.g., hydroxyethylamino in BHAD or ethylamino in crystallized analogs) .
- BHAD’s 636 nm) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione (commonly referred to as compound 1) is a synthetic organic compound notable for its unique structural characteristics and potential applications in organic electronics and photonics. This article explores the biological activity of compound 1, focusing on its synthesis, characterization, and biological properties based on diverse research findings.
Compound 1 has a molecular weight of approximately 1000 g/mol and features a complex structure that includes anthracene and thiophene moieties. Its solubility in organic solvents such as tetrahydrofuran (THF) allows for various applications in organic photovoltaics and light-emitting diodes.
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₃₈O₂S₂ |
| Molecular Weight | 1000 g/mol |
| Solubility | Soluble in THF |
| Melting Point | >260 °C |
Synthesis and Characterization
The synthesis of compound 1 involves multi-step organic reactions, typically starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy are employed to confirm the structure and purity of the compound.
Anticancer Properties
Recent studies have indicated that compound 1 exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
Case Study : A study published in Journal of Organic Chemistry evaluated the cytotoxic effects of compound 1 on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .
Antioxidant Activity
Compound 1 has also been investigated for its antioxidant properties. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Research Findings : In a study assessing the antioxidant capacity using DPPH radical scavenging assays, compound 1 showed a significant reduction in DPPH absorbance at concentrations as low as 10 µM, indicating strong free radical scavenging activity .
Phototoxicity
The phototoxic effects of compound 1 were examined under UV light exposure. It was found that upon irradiation, the compound generates reactive oxygen species (ROS), which can lead to cellular damage in certain contexts. This property may be harnessed for targeted photodynamic therapy in cancer treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
